

# Technical Guide: Ethyl (E)-3-(1-pyrrolidinyl)crotonate (CAS 54716-02-8)

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## Compound of Interest

Compound Name: Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Cat. No.: B1581037

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## Introduction

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate**, with the CAS number 54716-02-8, is a functionalized enamine ester. This class of compounds, characterized by a nitrogen atom attached to a double bond which is conjugated with a carbonyl group, serves as a versatile building block in organic synthesis. While often cataloged as a biochemical reagent for life science research, publicly available data on its specific biological activities or mechanisms of action are limited.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its primary utility, as documented in the chemical literature, lies in its role as a nucleophilic intermediate for the construction of more complex molecular architectures, including heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications in synthetic chemistry.

## Chemical and Physical Properties

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is commercially available as a yellow to dark brown fused solid or liquid, depending on the ambient temperature.<sup>[4]</sup><sup>[5]</sup> Its key chemical and physical properties are summarized in the tables below.

### Table 1: General and Chemical Properties

Property	Value	Reference(s)
CAS Number	54716-02-8	[4]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>2</sub>	[6]
Molecular Weight	183.25 g/mol	[6]
IUPAC Name	ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate	[4]
Synonyms	Ethyl (E)-3-(1-pyrrolidinyl)-2-butenate, (E)-3-(1-Pyrrolidinyl)crotonic acid ethyl ester	[4]
SMILES	CCOC(=O)/C=C(/C)N1CCCC1	[4]
InChI	1S/C10H17NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h8H,3-7H2,1-2H3/b9-8+	[4]
InChI Key	MSOQKPXSIHLODG-CMDGGOBGSA-N	[4]

**Table 2: Physical and Spectroscopic Data**

Property	Value	Reference(s)
Appearance	Yellow to dark brown fused solid or clear liquid as melt	[4][5]
Purity	≥97% (GC)	[6]
Refractive Index	1.5385-1.5435 (as melt)	[4]
Storage Temperature	4°C	[6]
Spectroscopic Data	<sup>1</sup> H NMR, GC-MS, IR, Raman spectra are available from suppliers and spectral databases.	[5]

## Synthesis

The most well-documented synthesis of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is through the condensation of ethyl acetoacetate with pyrrolidine.<sup>[7]</sup> This reaction is a classic example of enamine formation from a  $\beta$ -ketoester.

### Experimental Protocol: Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate<sup>[7]</sup>

Materials:

- Ethyl acetoacetate (1.00 mole, 130 g)
- Pyrrolidine (1.00 mole, 71 g)
- Benzene (400 mL) - Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Apparatus:

- 1-L round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator

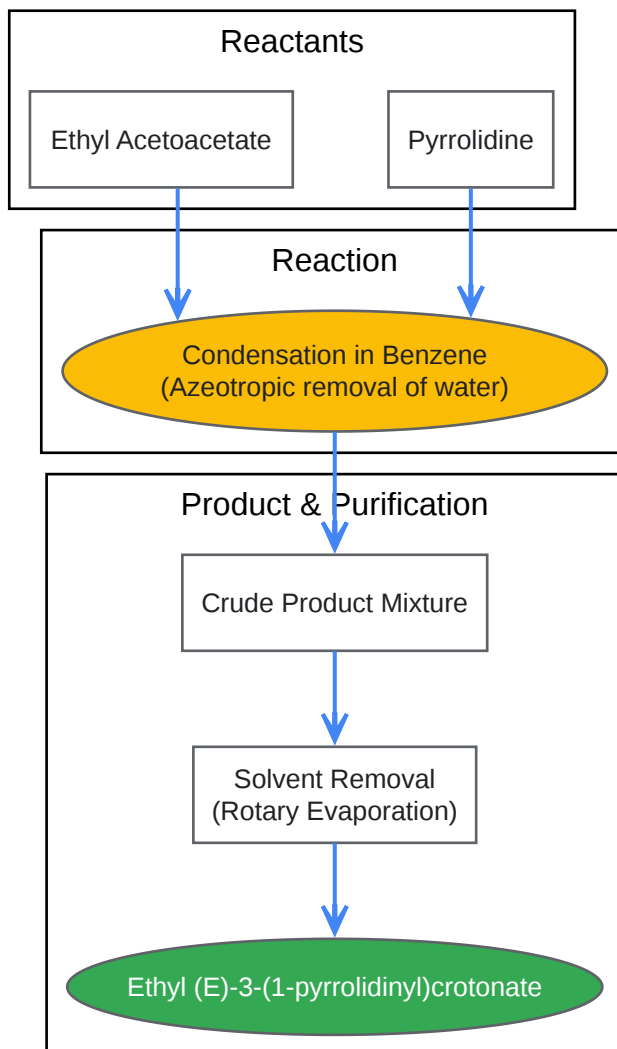
Procedure:

- To the 1-L round-bottom flask, add ethyl acetoacetate (130 g), pyrrolidine (71 g), and benzene (400 mL).
- Assemble the Dean-Stark apparatus and reflux condenser on the flask.

- Heat the mixture to a vigorous reflux. The azeotropic removal of water will commence and can be monitored in the Dean-Stark trap.
- Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the benzene using a rotary evaporator.
- The resulting residue is highly pure **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** (yield: ~180 g, 98%). Further purification by distillation is typically not necessary for subsequent synthetic steps.

## Synthesis Workflow Diagram

## Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate



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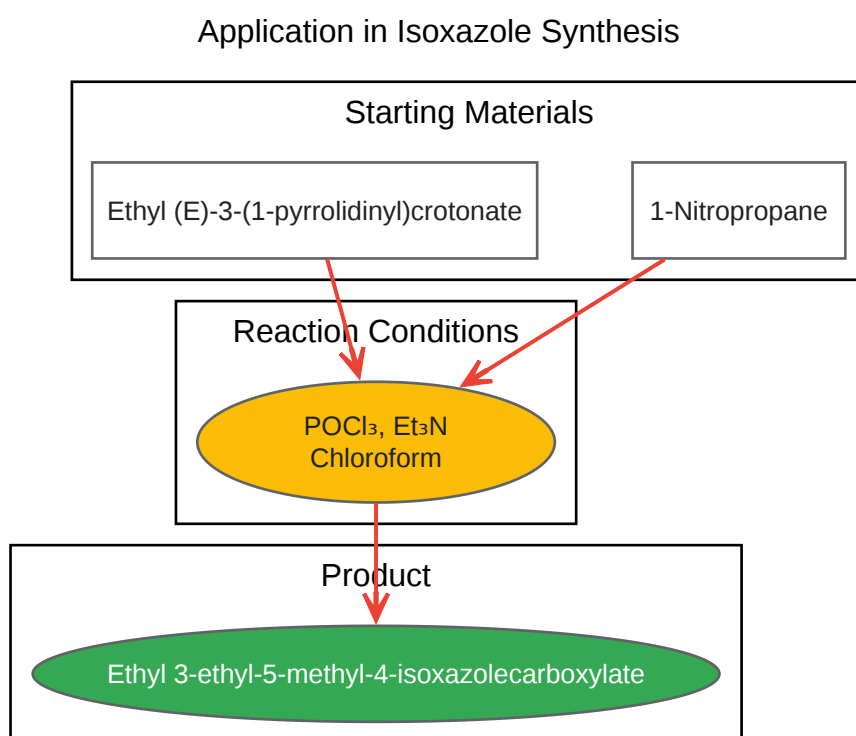
Caption: Synthetic route for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**.

## Reactivity and Applications in Organic Synthesis

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is a valuable intermediate in organic synthesis due to its dual reactivity. The enamine moiety provides a nucleophilic  $\alpha$ -carbon, while the ester group can undergo various transformations.

Its primary documented application is as a precursor in the synthesis of heterocyclic compounds. For instance, it is a key starting material for the preparation of substituted isoxazoles through a 1,3-dipolar cycloaddition reaction with nitrile oxides.[7]

## Reaction Scheme: Isoxazole Synthesis



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Caption: Synthesis of a substituted isoxazole.

## Biological Activity and Drug Development Potential

Despite being marketed as a biochemical reagent, there is a notable absence of specific biological activity data for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** in peer-reviewed literature and public bioassay databases.[1][2][3]

However, the broader class of enamine esters has been explored for various medicinal applications. Preliminary studies on other enaminone esters have suggested potential for:

- Anticonvulsant activity
- Histaminergic effects
- Uterine relaxant properties

These findings suggest that while **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** itself may not be a primary therapeutic agent, it could serve as a valuable scaffold or intermediate for the synthesis of novel, biologically active compounds. Its structural motifs, the pyrrolidine ring and the  $\alpha,\beta$ -unsaturated ester, are present in numerous pharmacologically active molecules.

## Conclusion

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is a readily accessible and highly pure synthetic intermediate. Its value to researchers, scientists, and drug development professionals lies primarily in its utility as a versatile building block for the construction of more complex molecules, particularly heterocyclic systems. While direct biological activity data for this specific compound is currently lacking, the pharmacological potential of the broader enamine ester class suggests that derivatives of this compound could be of interest in future drug discovery efforts. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling its use in a variety of research and development applications.

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